molecular formula C10H10F2O2 B11790783 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one

6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one

Cat. No.: B11790783
M. Wt: 200.18 g/mol
InChI Key: FKEKIKCGNQDTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the benzofuran ring adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This method utilizes difluoromethyl radicals generated from difluoromethylborates or other difluoromethylating agents under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents such as TMS-CF2H. The process is designed to be operationally simple and metal-free, ensuring good functional group tolerance and minimizing the need for handling sensitive metal complexes .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve mild temperatures and neutral or slightly basic environments .

Major Products Formed

Major products formed from these reactions include difluoromethyl ketones, alcohols, and substituted benzofuran derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one involves the interaction of its difluoromethyl group with biological targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The benzofuran ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the difluoromethyl group and the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

6-(difluoromethyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C10H10F2O2/c1-5-4-14-8-3-6(10(11)12)2-7(13)9(5)8/h4,6,10H,2-3H2,1H3

InChI Key

FKEKIKCGNQDTBD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C(=O)CC(C2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.